N~2~-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex molecular structure, which includes a benzyl group substituted with chlorine and fluorine, a cyclohexenyl group, and a sulfonyl glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the 2-chloro-6-fluorobenzyl intermediate. This can be achieved through the halogenation of benzyl derivatives using reagents such as chlorine and fluorine sources under controlled conditions.
Cyclohexenyl Group Introduction: The next step involves the introduction of the cyclohexenyl group through a cyclization reaction. This can be carried out using cyclohexene and appropriate catalysts to facilitate the formation of the desired cyclohexenyl intermediate.
Sulfonyl Glycinamide Formation: The final step involves the coupling of the benzyl and cyclohexenyl intermediates with a sulfonyl glycinamide moiety. This can be achieved through a condensation reaction using reagents such as sulfonyl chlorides and glycinamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production of N2-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the benzyl and cyclohexenyl groups, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, especially at the benzyl group, where the chlorine and fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the chlorine and fluorine atoms.
Scientific Research Applications
N~2~-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClFN2O3S/c1-18-10-12-20(13-11-18)32(30,31)28(16-21-22(25)8-5-9-23(21)26)17-24(29)27-15-14-19-6-3-2-4-7-19/h5-6,8-13H,2-4,7,14-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIDJNBWLBWPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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